Quinazoline, hexafluoro-
Overview
Description
Quinazoline, hexafluoro- is a derivative of quinazoline, an organic compound with the formula C8H6N2. Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including hexafluoro-quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming quinazoline derivatives through an imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-catalyzed reaction: Transition metals such as palladium are used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, facilitating the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, hexafluoro- undergoes various chemical reactions, including:
Substitution: The replacement of one atom or group of atoms with another, commonly using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents like chlorine or bromine, nitration reagents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline oxides, while reduction can produce quinazoline amines .
Scientific Research Applications
Quinazoline, hexafluoro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline, hexafluoro- involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase through ATP-competitive binding . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Quinazoline, hexafluoro- can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2,4,5,6,7,8-hexafluoroquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F6N2/c9-2-1-6(5(12)4(11)3(2)10)15-8(14)16-7(1)13 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVXMIISDLQMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(N=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F6N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182892 | |
Record name | Quinazoline, hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28734-87-4 | |
Record name | Quinazoline, hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028734874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinazoline, hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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